N,O-Didesmethylvenlafaxine Hydrochloride
Description
N,O-Didesmethylvenlafaxine Hydrochloride is a minor metabolite of the antidepressant venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). Venlafaxine undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes, primarily CYP2D6, to form active and inactive metabolites. N,O-Didesmethylvenlafaxine (DDV) results from the sequential demethylation of both the N-methyl and O-methyl groups of venlafaxine, yielding a structure with reduced pharmacological activity compared to the parent drug and its major active metabolite, O-desmethylvenlafaxine (ODV) . Its molecular formula as a free base is C₁₅H₂₃NO₂, with a molecular weight of 249.35 g/mol; the hydrochloride salt form adds HCl (36.46 g/mol), though reported molecular weights vary (e.g., 271.79–285.81 g/mol) depending on structural isomerism or salt stoichiometry .
Properties
Molecular Formula |
C15H24ClNO2 |
|---|---|
Molecular Weight |
285.81 g/mol |
IUPAC Name |
4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15;/h5-8,14,16-18H,2-4,9-11H2,1H3;1H |
InChI Key |
OUKLCSBJVHLTFS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Didesmethylvenlafaxine Hydrochloride typically involves the demethylation of venlafaxine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4). The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of methyl groups without affecting other functional groups in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N,O-Didesmethylvenlafaxine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N,O-Didesmethylvenlafaxine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of venlafaxine metabolites.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential role in modulating mood and behavior.
Medicine: Research focuses on its pharmacokinetics, pharmacodynamics, and potential therapeutic applications in treating depression and anxiety disorders.
Industry: It is used in the development and testing of new antidepressant drugs and formulations.
Mechanism of Action
N,O-Didesmethylvenlafaxine Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the presynaptic terminal. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The compound primarily targets serotonin and norepinephrine transporters, modulating their activity and contributing to its antidepressant effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Differences
The table below compares key attributes of N,O-Didesmethylvenlafaxine Hydrochloride with venlafaxine and its major metabolites:
| Compound | Molecular Formula (Free Base) | Molecular Weight (Free Base) | Activity | Key Metabolic Enzyme | Elimination Half-Life | Role |
|---|---|---|---|---|---|---|
| Venlafaxine Hydrochloride | C₁₇H₂₇NO₂ | 313.86 (HCl salt) | Active (SNRI) | CYP2D6, CYP3A4 | ~5 hours | Parent drug |
| O-Desmethylvenlafaxine (ODV) | C₁₆H₂₅NO₂ | 263.37 | Active metabolite (SNRI) | CYP2D6 | ~11 hours | Major active metabolite |
| N-Desmethylvenlafaxine | C₁₆H₂₅NO₂ | 263.37 | Minor metabolite (low activity) | CYP3A4 | Not specified | Impurity |
| N,O-Didesmethylvenlafaxine | C₁₅H₂₃NO₂ | 249.35 | Minor metabolite (low activity) | CYP2D6 | Not specified | Inactive metabolite |
Key Observations:
- Structural Demethylation: N,O-Didesmethylvenlafaxine lacks both the N-methyl (dimethylamino → amino) and O-methyl (methoxyphenyl → hydroxyphenyl) groups present in venlafaxine, reducing its lipophilicity and receptor affinity .
- Pharmacological Activity : Unlike ODV, which retains potent SNRI activity, N,O-Didesmethylvenlafaxine exhibits negligible reuptake inhibition due to structural modifications .
- Metabolic Pathways : CYP2D6 catalyzes the formation of both ODV and N,O-Didesmethylvenlafaxine. Genetic polymorphisms or CYP2D6 inhibitors (e.g., quinidine) significantly reduce their plasma concentrations, impacting therapeutic outcomes .
Analytical Detection
- LC-MS/MS : N,O-Didesmethylvenlafaxine is detectable via LC-MS/MS with distinct retention times and spectral patterns compared to ODV and venlafaxine. Electrospray ionization (ESI) in positive ion mode is commonly used, with characteristic fragments at m/z 249.35 (free base) and 285.81 (hydrochloride) .
- UPLC-MS : Validated methods enable simultaneous quantification of venlafaxine and its metabolites in biological matrices, critical for pharmacokinetic studies .
Elimination and Clinical Relevance
- Renal Excretion : Venlafaxine and ODV are predominantly excreted renally (87% in urine), while N,O-Didesmethylvenlafaxine accounts for <10% of total metabolites .
- Half-Life : N,O-Didesmethylvenlafaxine’s elimination half-life remains uncharacterized in humans, though its low activity suggests minimal clinical impact compared to ODV .
Role in Pharmaceutical Quality Control
- Impurities : N-Desmethylvenlafaxine Hydrochloride (Venlafaxine Impurity D) is a structurally related impurity monitored during drug manufacturing, with specifications outlined in pharmacopeias .
- Synthetic Intermediates: N,O-Didesmethylvenlafaxine is synthesized via intermediates like 1-(Cyano-(4-methoxyphenyl)ethyl)cyclohexanol, highlighting its role in chemical synthesis pathways .
Research Findings and Discrepancies
- Molecular Weight Variations: Reported molecular weights for this compound range from 271.79 to 285.81 g/mol, likely due to differences in salt forms (e.g., mono- vs. dihydrochloride) or isomerism (D/L configurations) .
- CYP2D6 Dependency : Studies confirm that CYP2D6 activity directly influences N,O-Didesmethylvenlafaxine levels, with poor metabolizers showing reduced metabolite formation and altered drug response .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
